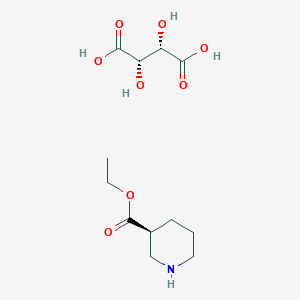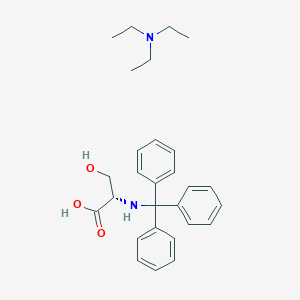
Ethyl 4,6-dichloro-5-nitronicotinate
Vue d'ensemble
Description
Ethyl 4,6-dichloro-5-nitronicotinate is a chemical compound with the molecular formula C8H6Cl2N2O4 . It has a molecular weight of 265.05 .
Molecular Structure Analysis
The InChI code for Ethyl 4,6-dichloro-5-nitronicotinate is 1S/C8H6Cl2N2O4/c1-2-16-8(13)4-3-11-7(10)6(5(4)9)12(14)15/h3H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 4,6-dichloro-5-nitronicotinate is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Anticoccidial Agents
Ethyl 4,6-dichloro-5-nitronicotinate and its analogues have been studied for their potential as anticoccidial agents. Research demonstrates that certain analogues of this compound, especially those with lower N-alkyl, N-alkanoyl, and N-aromatic acyl analogues, exhibit significant activity against Eimeria tenella, a parasite that causes coccidiosis in poultry (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).
Synthesis of Chiral Tetronic Acid Derivatives
Ethyl 4-chloro-3-oxobutanoate, a related compound, has been used in the synthesis of chiral tetronic acid derivatives through asymmetric conjugate addition to nitroalkenes. This method yields tetronic acid derivatives with excellent enantioselectivities, which are important in the development of pharmaceuticals and other chiral substances (Yan, Lu, Wang, Xuan, & Yan, 2012).
Photophysical Properties in Organometallics
Research on new ligands, such as ethyl 2,6-diphenylisonicotinate, has led to the development of bis-cyclometalated platinum(II) complexes. These complexes exhibit significant noncovalent interactions and display unique UV–vis absorptions, which are crucial for their photophysical properties (Fuertes, Brayshaw, Raithby, Schiffers, & Warren, 2012).
Potential Anticancer Agents
Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, a related compound, has been synthesized and studied for its potential as an anticancer agent. This compound and its derivatives have shown effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Corrosion Inhibition
Pyranpyrazole derivatives, including those structurally similar to Ethyl 4,6-dichloro-5-nitronicotinate, have been investigated for their corrosion inhibition properties on mild steel, making them potentially useful in industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).
Synthesis of Ethyl Nipecotinate
Ethyl nipecotinate, synthesized from ethyl nicotinate, has been explored using cinchona modified heterogeneous catalysts, representing another application in the field of organic synthesis (Blaser, Hönig, Studer, & Wedemeyer-Exl, 1999).
Safety And Hazards
Ethyl 4,6-dichloro-5-nitronicotinate has several hazard statements associated with it: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O4/c1-2-16-8(13)4-3-11-7(10)6(5(4)9)12(14)15/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNMZVKEDHEOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617963 | |
| Record name | Ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,6-dichloro-5-nitronicotinate | |
CAS RN |
154012-15-4 | |
| Record name | Ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B173245.png)


![3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B173257.png)
![5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B173261.png)
